3-Acetoxy-4'-heptylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 4-(4′-Acetoxybenzylidene)-2-methyl-5-oxazolone, a compound with an acetoxy group similar to 3-Acetoxy-4'-heptylbenzophenone, was achieved and its structure confirmed by NMR spectroscopy and X-ray crystallography . Another synthesis method described the formation of 2-hydroxy-4′-hydroxybenzophenones through cascade reactions involving [4 + 2] or [3 + 3] annulation, which could be relevant to the synthesis of 3-Acetoxy-4'-heptylbenzophenone . Additionally, the synthesis of [3-(heptyloxy)phenoxy]acetic acid from 3-heptyloxyphenol suggests a pathway for introducing a heptyl group into a phenolic compound .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Acetoxy-4'-heptylbenzophenone has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. These techniques confirmed the Z-configuration of the synthesized azlactone and its derivatives . Although the exact structure of 3-Acetoxy-4'-heptylbenzophenone is not provided, these methods would likely be applicable for its structural determination.

Chemical Reactions Analysis

The chemical reactions described in the papers include basic hydrolysis and treatment with acetic acid, leading to the formation of phenylpropenoic acid derivatives . The cascade reactions mentioned in another study involve annulation processes that are crucial for the formation of benzophenone derivatives . These reactions could potentially be adapted for the synthesis and functionalization of 3-Acetoxy-4'-heptylbenzophenone.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Acetoxy-4'-heptylbenzophenone are not directly reported, the properties of similar compounds can provide some context. For example, the spectral properties of synthesized compounds, such as meso-substituted tetrabenzoporphyrins derived from a heptyloxyphenol precursor, were studied, indicating the importance of substituents on the photophysical characteristics . These insights could be extrapolated to hypothesize about the properties of 3-Acetoxy-4'-heptylbenzophenone, such as its potential absorption and emission spectra.

Aplicaciones Científicas De Investigación

UV Protection and Photostability Enhancement : Benzophenone derivatives, such as BP-3, are extensively used in sunscreen formulations to protect human skin and hair from UV radiation damage. Studies show that these compounds can undergo metabolism in liver microsomes, resulting in metabolites with varying estrogenic and anti-androgenic activities. The metabolism process and the biological activities of the metabolites underscore the importance of benzophenones in developing UV-protective products while considering their endocrine-disrupting potential (Watanabe et al., 2015).

Environmental Impact and Biodegradation : The widespread use of UV filters like benzophenone-3 has raised concerns about their environmental impact, particularly regarding reproductive toxicity. Animal and human studies suggest that high levels of exposure to benzophenone derivatives could disrupt endocrine functions, affecting birth weights and reproductive cycles. These findings highlight the need for further research on the environmental fate and biodegradation pathways of benzophenone derivatives to mitigate their ecological impact (Ghazipura et al., 2017).

Chemical Synthesis and Material Science : Benzophenone derivatives serve as critical intermediates in organic synthesis, offering pathways to complex molecules with potential applications in material science and pharmaceuticals. For instance, hydrolysis and photolysis studies on quinol esters related to benzophenones have provided insights into the generation of reactive intermediates with significant anti-tumor activities. These studies are crucial for developing new therapeutic agents and understanding the mechanistic aspects of their biological actions (Wang et al., 2009).

Analytical Chemistry and Bioanalysis : The development of analytical methods for detecting benzophenone derivatives and their metabolites in biological and environmental samples is vital for monitoring exposure and assessing risks. Techniques like dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry (LC-MS/MS) enable the sensitive determination of benzophenone compounds in human serum, facilitating studies on their absorption, metabolism, and excretion (Tarazona et al., 2013).

Propiedades

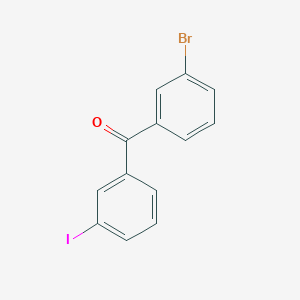

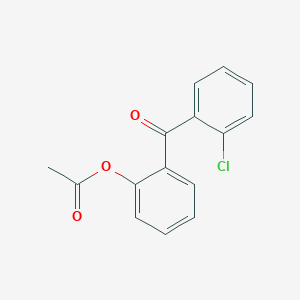

IUPAC Name |

[3-(4-heptylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-3-4-5-6-7-9-18-12-14-19(15-13-18)22(24)20-10-8-11-21(16-20)25-17(2)23/h8,10-16H,3-7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKMOVOIYWOPMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641652 |

Source

|

| Record name | 3-(4-Heptylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-4'-heptylbenzophenone | |

CAS RN |

890099-98-6 |

Source

|

| Record name | Methanone, [3-(acetyloxy)phenyl](4-heptylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Heptylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B1292202.png)